![molecular formula C19H16F2N4O3 B4723835 N-(2,5-difluorophenyl)-2-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B4723835.png)
N-(2,5-difluorophenyl)-2-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzamide
Overview
Description
N-(2,5-difluorophenyl)-2-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzamide, also known as DFP-10917, is a small molecule inhibitor that has been developed as a potential anticancer agent. It targets the protein kinases that are involved in the regulation of cell growth and division, which makes it a promising candidate for the treatment of cancer.
Mechanism of Action
N-(2,5-difluorophenyl)-2-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzamide works by inhibiting the activity of protein kinases that are involved in the regulation of cell growth and division. Specifically, it targets the mitogen-activated protein kinase (MAPK) pathway, which is a key signaling pathway that is frequently dysregulated in cancer cells. By inhibiting this pathway, N-(2,5-difluorophenyl)-2-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzamide can induce cell death in cancer cells and prevent their proliferation.
Biochemical and Physiological Effects
N-(2,5-difluorophenyl)-2-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzamide has been shown to have a number of biochemical and physiological effects on cancer cells. In addition to inducing cell death and preventing proliferation, it can also inhibit the formation of new blood vessels that are necessary for tumor growth and metastasis. N-(2,5-difluorophenyl)-2-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzamide has also been shown to modulate the activity of other signaling pathways that are involved in cancer progression.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(2,5-difluorophenyl)-2-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzamide is its specificity for the MAPK pathway, which makes it a promising candidate for the development of targeted therapies for cancer. However, there are also some limitations to its use in laboratory experiments. For example, N-(2,5-difluorophenyl)-2-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzamide has low solubility in water, which can make it difficult to administer in vivo. It also has a relatively short half-life, which can limit its effectiveness in some settings.
Future Directions
There are a number of future directions for research on N-(2,5-difluorophenyl)-2-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzamide and its potential as an anticancer agent. One area of focus is the development of more effective delivery methods for the drug, such as nanoparticles or liposomes. Another direction for research is the identification of biomarkers that can be used to predict which patients are most likely to respond to treatment with N-(2,5-difluorophenyl)-2-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzamide. Finally, there is also interest in exploring the potential of N-(2,5-difluorophenyl)-2-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzamide in combination with other chemotherapy drugs or targeted therapies.
Scientific Research Applications
N-(2,5-difluorophenyl)-2-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzamide has been the subject of extensive scientific research, with studies focused on its potential as an anticancer agent. In vitro studies have shown that N-(2,5-difluorophenyl)-2-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzamide is effective against a range of cancer cell lines, including those that are resistant to conventional chemotherapy drugs. In vivo studies have also demonstrated the efficacy of N-(2,5-difluorophenyl)-2-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]benzamide in animal models of cancer.
properties
IUPAC Name |
N-(2,5-difluorophenyl)-2-[(3,5-dimethyl-4-nitropyrazol-1-yl)methyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F2N4O3/c1-11-18(25(27)28)12(2)24(23-11)10-13-5-3-4-6-15(13)19(26)22-17-9-14(20)7-8-16(17)21/h3-9H,10H2,1-2H3,(H,22,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUDUCPMRNYAQGP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC=CC=C2C(=O)NC3=C(C=CC(=C3)F)F)C)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F2N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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